5-Thiazolamine hydrochloride
Overview
Description
5-Thiazolamine hydrochloride is a compound with the IUPAC name 1,3-thiazol-5-amine hydrochloride . It has a molecular weight of 136.6 . It is a solid in physical form .
Synthesis Analysis
Thiazolidine motifs, which include 5-Thiazolamine, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular formula of 5-Thiazolamine hydrochloride is C3H5ClN2S . The InChI code is 1S/C3H4N2S.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H and the InChI key is WFJPRXNQDKBTPT-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-Thiazolamine hydrochloride are not mentioned in the search results, thiazolidine motifs, including 5-Thiazolamine, have been synthesized using various agents to improve yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis
5-Thiazolamine hydrochloride is a solid . It has a molecular weight of 136.6 . The molecular formula is C3H5ClN2S .Scientific Research Applications
Synthesis and Chemical Applications
One-Pot Domino Synthesis : 5-Thiazolamine hydrochloride is a key intermediate in the manufacture of various pharmaceuticals and chemicals. A cost-effective, one-pot synthesis route for 5-(trifluoromethyl)-2-thiazolamine, a related compound, has been developed, showcasing its utility in chemical synthesis (Bao et al., 2016).
Halogen Dance Reaction : The halogen dance reaction on 2-thiazolamine systems offers an easy way to produce 5-substituted 4-bromo-2-thiazolamine derivatives, illustrating the compound's flexibility in chemical transformations (Stanetty et al., 2005).
Biomedical Research
Cytotoxicity Studies : Thiazole derivatives, closely related to 5-thiazolamine hydrochloride, have shown cytotoxic effects against non-small-cell lung cancer cell lines, highlighting their potential in cancer research (Fu & MacMillan, 2015).
Thrombocytopenia Research : 5-(2-Pyridylsulfonyl)-2-thiazolamine, a compound similar to 5-thiazolamine hydrochloride, was found effective in animal models of thrombocytopenia and idiopathic thrombocytopenic purpura, underscoring its research significance in hematological disorders (Tsuji et al., 1998).
Anticancer Studies : Various 4-thiazolidinones, closely related to 5-thiazolamine hydrochloride, have shown potential as anticancer agents, highlighting their research significance in developing new cancer treatments (Szychowski et al., 2017).
Materials Science and Chemistry
- Corrosion Inhibition : Derivatives of 1,3,4-thiadiazole, structurally related to 5-thiazolamine hydrochloride, have been studied as corrosion inhibitors, indicating its relevance in materials science research (Attou et al., 2020).
Pharmacology and Drug Development
- Local Anesthetics : Derivatives of 5-thiazolamine hydrochloride have been synthesized and screened as potential local anesthetic agents, demonstrating its applications in pharmacological research (Bhargava & Chaurasia, 1969).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-thiazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJPRXNQDKBTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674225 | |
Record name | 1,3-Thiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiazolamine hydrochloride | |
CAS RN |
942631-51-8 | |
Record name | 5-Thiazolamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942631-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Thiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 942631-51-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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